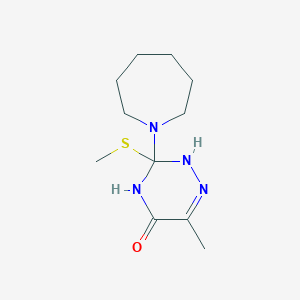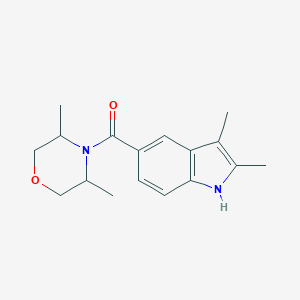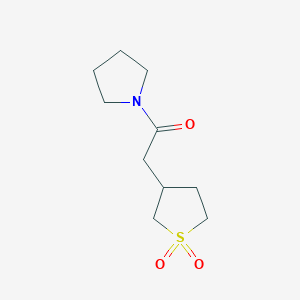![molecular formula C12H15N3O3S B241669 4-Oxo-4-[2-(4-toluidinocarbothioyl)hydrazino]butanoic acid](/img/structure/B241669.png)
4-Oxo-4-[2-(4-toluidinocarbothioyl)hydrazino]butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Oxo-4-[2-(4-toluidinocarbothioyl)hydrazino]butanoic acid, also known as OTB, is a chemical compound that has been widely studied for its potential applications in scientific research. OTB is a thiosemicarbazone derivative that has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for use in a range of research applications.
Mécanisme D'action
The mechanism of action of 4-Oxo-4-[2-(4-toluidinocarbothioyl)hydrazino]butanoic acid is not fully understood, but it is thought to involve the inhibition of key enzymes and signaling pathways that are involved in various cellular processes. For example, in cancer cells, this compound has been shown to inhibit the activity of ribonucleotide reductase, an enzyme that is essential for DNA synthesis and cell proliferation.
Biochemical and Physiological Effects:
This compound has a range of biochemical and physiological effects, including the induction of apoptosis in cancer cells, the inhibition of oxidative stress and inflammation in neurodegenerative diseases, and the inhibition of bacterial and fungal growth in infectious diseases. This compound has also been shown to have antioxidant and anti-inflammatory effects, making it a promising candidate for use in the treatment of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-Oxo-4-[2-(4-toluidinocarbothioyl)hydrazino]butanoic acid in lab experiments is its ability to selectively target cancer cells and inhibit their growth. This makes it a promising candidate for use in cancer research. However, one limitation of using this compound is its potential toxicity, which can limit its use in certain applications.
Orientations Futures
There are many potential future directions for research on 4-Oxo-4-[2-(4-toluidinocarbothioyl)hydrazino]butanoic acid, including the development of new synthetic methods for producing the compound, the identification of new applications for this compound in various disease areas, and the optimization of its pharmacological properties to enhance its efficacy and reduce its toxicity. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential interactions with other drugs and compounds.
Méthodes De Synthèse
4-Oxo-4-[2-(4-toluidinocarbothioyl)hydrazino]butanoic acid can be synthesized using a variety of methods, including the reaction of 4-toluidine with thiosemicarbazide in the presence of acetic acid and glacial acetic acid. The resulting product can then be treated with 4-oxobutanoic acid to yield this compound.
Applications De Recherche Scientifique
4-Oxo-4-[2-(4-toluidinocarbothioyl)hydrazino]butanoic acid has been studied for its potential applications in a range of scientific research areas, including cancer research, neurodegenerative diseases, and infectious diseases. In cancer research, this compound has been shown to have anti-tumor activity by inducing apoptosis in cancer cells. In neurodegenerative diseases, this compound has been shown to have neuroprotective effects by inhibiting oxidative stress and inflammation. In infectious diseases, this compound has been shown to have antimicrobial activity against a range of bacterial and fungal pathogens.
Propriétés
Formule moléculaire |
C12H15N3O3S |
|---|---|
Poids moléculaire |
281.33 g/mol |
Nom IUPAC |
4-[2-[(4-methylphenyl)carbamothioyl]hydrazinyl]-4-oxobutanoic acid |
InChI |
InChI=1S/C12H15N3O3S/c1-8-2-4-9(5-3-8)13-12(19)15-14-10(16)6-7-11(17)18/h2-5H,6-7H2,1H3,(H,14,16)(H,17,18)(H2,13,15,19) |
Clé InChI |
YDXKEFXJPXESSD-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)NC(=S)NNC(=O)CCC(=O)O |
SMILES canonique |
CC1=CC=C(C=C1)NC(=S)NNC(=O)CCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-({[(2-Nitrophenyl)sulfanyl]amino}methyl)furan](/img/structure/B241587.png)



![{[5-(4-chlorophenyl)-4-(2-methyl-2-propenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B241602.png)
![Ethyl 2-[(3-chlorobenzoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B241603.png)

![2-{2-[2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethoxy]ethyl}-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B241605.png)






